molecular formula C26H22FN3O5S B11069868 4-({[(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid

4-({[(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid

Cat. No.: B11069868
M. Wt: 507.5 g/mol
InChI Key: FCWJRDSCZCWXHK-UHFFFAOYSA-N
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Description

4-({[(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone ring, a fluorophenyl group, and a methoxybenzyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the fluorophenyl and methoxybenzyl groups. Common synthetic routes may involve the use of reagents such as thioamides, aldehydes, and acyl chlorides under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production at scale.

Chemical Reactions Analysis

Types of Reactions

4-({[(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylic and aromatic positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme activity and protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-({[(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid
  • 4-[({(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid
  • 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid

Uniqueness

Compared to similar compounds, 4-({[(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid stands out due to the presence of the methoxybenzyl group, which may confer unique chemical properties and biological activities. This structural difference can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C26H22FN3O5S

Molecular Weight

507.5 g/mol

IUPAC Name

4-[[2-[2-(2-fluorophenyl)imino-3-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid

InChI

InChI=1S/C26H22FN3O5S/c1-35-19-12-6-16(7-13-19)15-30-24(32)22(36-26(30)29-21-5-3-2-4-20(21)27)14-23(31)28-18-10-8-17(9-11-18)25(33)34/h2-13,22H,14-15H2,1H3,(H,28,31)(H,33,34)

InChI Key

FCWJRDSCZCWXHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(SC2=NC3=CC=CC=C3F)CC(=O)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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